molecular formula C21H22N2O7 B14769547 Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid

Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid

Cat. No.: B14769547
M. Wt: 414.4 g/mol
InChI Key: MKXYYRIWQITRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and versatile applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, a propargyl group, and a polyethylene glycol (PEG) linker, which collectively contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide precursors The propargyl group is introduced through a propargylation reaction, which can be achieved using propargyl halides in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the development of bioconjugates and drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid involves its interaction with molecular targets through its functional groups. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages. The PEG linker enhances solubility and biocompatibility, facilitating its use in biological systems. The phthalimide and glutarimide moieties contribute to the compound’s stability and reactivity, enabling its application in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: Similar structure with an additional PEG unit, offering enhanced solubility and flexibility.

    Phthalimidinoglutarimide-propargyl-O-C2-acid: Lacks the PEG linker, resulting in different solubility and reactivity profiles.

Uniqueness

Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid stands out due to its balanced combination of functional groups, which provide a unique set of chemical properties. The presence of the PEG linker enhances its solubility and biocompatibility, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H22N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,6-13H2,(H,25,26)(H,22,24,27)

InChI Key

MKXYYRIWQITRHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCC(=O)O

Origin of Product

United States

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